
(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: . This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound found in numerous biological substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The tosyl group (p-toluenesulfonyl) is introduced to the quinoline ring, followed by the chlorination at the 6-position. The final step involves the reaction with 4-methylpiperidine to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the quinoline ring to more oxidized forms.
Reduction: : Reduction of the tosyl group or other substituents.
Substitution: : Replacement of the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Quinoline-3-carboxylic acid derivatives.
Reduction: : Tosyl-free derivatives or reduced quinoline derivatives.
Substitution: : Substituted quinolines with different functional groups.
Scientific Research Applications
(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: is unique due to its specific structural features, such as the presence of the tosyl group and the 4-methylpiperidine moiety. Similar compounds include other quinoline derivatives, which may lack these specific substituents or have different functional groups.
List of Similar Compounds
Quinoline
6-Chloroquinoline
4-Tosylquinoline
4-Methylpiperidine derivatives
Properties
IUPAC Name |
[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVSNDPSEKULHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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